molecular formula C12H21NO5 B6619445 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid CAS No. 1782854-96-9

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid

Cat. No.: B6619445
CAS No.: 1782854-96-9
M. Wt: 259.30 g/mol
InChI Key: NVFLHIKTVZMAMD-UHFFFAOYSA-N
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Description

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group is attached via esterification or amidation reactions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of tert-butyl esters, which could be applied to the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are commonly used to remove the Boc group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation/Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be employed.

Major Products Formed

    Deprotected Amine: Formed after Boc group removal.

    Substituted Azetidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group provides protection during synthetic processes, which can be removed to reveal the active amine functionality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid is unique due to its specific combination of the Boc-protected azetidine ring and the propanoic acid moiety

Properties

IUPAC Name

3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-9(7-13)8-17-5-4-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFLHIKTVZMAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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